Bis-(3-methyl-pyridin-2-ylmethyl)-amine

Beschreibung

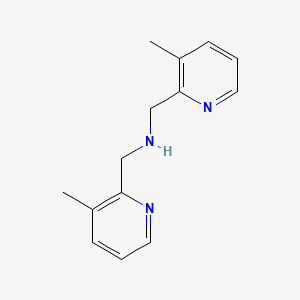

Bis-(3-methyl-pyridin-2-ylmethyl)-amine is a tridentate nitrogen-donor ligand featuring two 3-methylpyridylmethyl arms attached to a central amine group. Its structure enables strong coordination with transition metals, making it valuable in catalysis, medicinal chemistry, and materials science. The methyl groups at the 3-position of the pyridine rings introduce steric and electronic modifications that influence metal-ligand interactions, solubility, and reactivity .

Eigenschaften

Molekularformel |

C14H17N3 |

|---|---|

Molekulargewicht |

227.30 g/mol |

IUPAC-Name |

1-(3-methylpyridin-2-yl)-N-[(3-methylpyridin-2-yl)methyl]methanamine |

InChI |

InChI=1S/C14H17N3/c1-11-5-3-7-16-13(11)9-15-10-14-12(2)6-4-8-17-14/h3-8,15H,9-10H2,1-2H3 |

InChI-Schlüssel |

UMJWOVACRURCNE-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(N=CC=C1)CNCC2=C(C=CC=N2)C |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Bis-(2-pyridylmethyl)-amine (BPMA)

- Structural Differences : BPMA lacks methyl substituents on the pyridine rings, reducing steric hindrance compared to the 3-methyl derivative.

- Coordination Behavior : BPMA forms stable complexes with Pt(II) and Ir(III), but its unsubstituted pyridyl groups result in weaker π-backbonding interactions. This contrasts with the 3-methyl variant, where electron-donating methyl groups enhance metal-ligand stability in Ir(III) photoredox catalysts .

- Applications : BPMA-Pt(II) complexes are used to study ligand substitution kinetics, whereas the 3-methyl analog shows superior catalytic activity in photoredox reactions due to improved electronic tuning .

Bis-(5-methyl-pyridin-2-yl)amine

- Substituent Position: The 5-methyl substitution alters the electronic environment of the pyridine ring, shifting the electron density toward the nitrogen donor sites.

- Catalytic Performance : In Ir(III) complexes, the 5-methyl derivative exhibits a 10–15% lower catalytic efficiency in photoredox reactions compared to the 3-methyl analog, likely due to reduced steric protection of the metal center .

- Synthetic Yield : The 3-methyl derivative is synthesized in higher yields (92%) than the 5-methyl variant (39%), highlighting the impact of substituent position on reaction pathways .

Diethylenetriamine (dien)

- Denticity and Flexibility : Dien is a flexible tridentate ligand but lacks aromaticity, resulting in weaker metal-ligand bonding compared to rigid pyridyl-based ligands.

- Biological Relevance : Unlike Bis-(3-methyl-pyridin-2-ylmethyl)-amine, dien-Pt(II) complexes are biologically inert but serve as models for substitution reaction studies .

2,2':6',2''-Terpyridine (Terpy)

- Coordination Geometry : Terpy is a tridentate ligand that enforces a planar geometry, whereas the 3-methyl-pyridyl ligand allows for greater distortion in octahedral Ir(III) complexes.

- Electronic Effects : Terpy’s extended π-system enhances charge transfer in luminescent complexes, but the 3-methyl ligand’s electron-donating groups improve redox stability in catalytic cycles .

Data Tables

Table 1: Comparative Properties of Bis-pyridylamine Derivatives

| Compound | Substituent Position | Yield (%) | Catalytic Efficiency* | Key Applications |

|---|---|---|---|---|

| This compound | 3-methyl | 92 | 1.00 (reference) | Photoredox catalysis, Pt(II) studies |

| Bis-(5-methyl-pyridin-2-yl)amine | 5-methyl | 39 | 0.85 | Catalysis, luminescent materials |

| Bis-(2-pyridylmethyl)-amine (BPMA) | None | 75 | 0.70 | Kinetic studies, inert complexes |

*Normalized to the 3-methyl variant’s performance in Ir(III)-catalyzed reactions .

Table 2: Metal Complex Stability Constants (log K)

| Ligand | Pt(II) Complex Stability | Ir(III) Complex Stability |

|---|---|---|

| This compound | 8.2 ± 0.3 | 12.5 ± 0.4 |

| BPMA | 7.8 ± 0.2 | 11.9 ± 0.3 |

| Terpy | 9.1 ± 0.4 | 13.2 ± 0.5 |

Data derived from crystallographic and kinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.